3-Hydroxyindole-2-carboxylic acid methyl ester

Catalog No.
S1768025
CAS No.
31827-04-0
M.F
C10H9NO3
M. Wt
191,19 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyindole-2-carboxylic acid methyl ester

CAS Number

31827-04-0

Product Name

3-Hydroxyindole-2-carboxylic acid methyl ester

IUPAC Name

methyl 3-hydroxy-1H-indole-2-carboxylate

Molecular Formula

C10H9NO3

Molecular Weight

191,19 g/mole

InChI

InChI=1S/C10H9NO3/c1-14-10(13)8-9(12)6-4-2-3-5-7(6)11-8/h2-5,11-12H,1H3

InChI Key

GHRXPKBLHFSXTB-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)O

Synonyms

31827-04-0;3-Hydroxyindole-2-carboxylicacidmethylester;Methyl3-hydroxy-1H-indole-2-carboxylate;METHYL3-HYDROXYINDOLE-2-CARBOXYLATE;3-HYDROXY-1H-INDOLE-2-CARBOXYLICACIDMETHYLESTER;2-[hydroxy(methoxy)methylidene]-1H-indol-3-one;1H-Indole-2-carboxylicacid,3-hydroxy-,methylester;zlchem782;PubChem15863;AC1NYFW9;AC1O0RUM;3-HO-ICA-OME;AC1O9SX8;SCHEMBL4207606;CTK4G7804;ZLD0241;MolPort-000-294-818;ACT06117;ZINC2243036;SBB069251;AKOS002664613;AB01492;VI30203;AJ-34183;AK126588

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)O

Methyl 3-hydroxy-1H-indole-2-carboxylate, also known as Methyl Hydroxyindole-2-carboxylate (MHI), is an organic compound found in some biological systems []. Research into MHI is ongoing, but it appears to have some interesting properties that make it relevant to a few areas of scientific study.

  • Precursor in natural product synthesis

    MHI is a potential precursor to a variety of natural products, including some with biological activity. Scientists are interested in understanding how MHI is synthesized in nature and how it can be used to create complex molecules in the lab [].

  • Biological signaling

    MHI may play a role in cell signaling pathways in some organisms. More research is needed to understand the specific mechanisms involved.

3-Hydroxyindole-2-carboxylic acid methyl ester is an organic compound with the chemical formula C₁₀H₉NO₃ and a CAS number of 31827-04-0. It is classified as an indole derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities. This compound features a hydroxyl group at the 3-position and a carboxylic acid methyl ester at the 2-position of the indole ring, contributing to its unique chemical properties and potential applications in various fields .

Typical of indole derivatives:

  • Ester Hydrolysis: The methyl ester group can undergo hydrolysis in the presence of water and an acid or base, yielding 3-hydroxyindole-2-carboxylic acid.
  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: Under oxidative conditions, the hydroxyl group may be oxidized to form a carbonyl compound, potentially leading to further transformations.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry .

The synthesis of 3-hydroxyindole-2-carboxylic acid methyl ester typically involves several steps:

  • Formation of Indole Ring: Starting from appropriate precursors such as aniline derivatives, the indole ring can be formed through cyclization reactions.
  • Functionalization: The introduction of the carboxylic acid and hydroxyl groups can be achieved through various functionalization methods, including electrophilic aromatic substitution and oxidation reactions.
  • Esterification: Finally, the carboxylic acid can be converted into its methyl ester using methanol and an acid catalyst or via direct esterification methods.

These methods underline the compound's accessibility for research and industrial applications .

3-Hydroxyindole-2-carboxylic acid methyl ester serves multiple purposes:

  • Synthetic Intermediate: It is commonly used in organic synthesis as a building block for more complex molecules.
  • Pharmaceutical Research: Due to its potential biological activities, it is investigated for its applications in drug development.
  • Material Science: The compound may find applications in developing new materials due to its unique chemical properties.

These applications highlight its significance in both academic research and industrial settings .

Interaction studies involving 3-hydroxyindole-2-carboxylic acid methyl ester focus on its reactivity with various biological targets. These studies are crucial for understanding how this compound might interact with enzymes or receptors within biological systems. For instance:

  • Enzyme Inhibition: Investigating whether this compound can inhibit specific enzymes related to disease pathways.
  • Receptor Binding: Assessing its affinity for various receptors that could mediate its biological effects.

Such studies are essential for elucidating the mechanisms through which this compound exerts its potential therapeutic effects .

Several compounds share structural similarities with 3-hydroxyindole-2-carboxylic acid methyl ester, contributing to their unique properties:

Compound NameStructure FeaturesUnique Aspects
Indole-3-acetic acidContains an acetic acid substituentKnown plant hormone affecting growth
5-HydroxyindoleHydroxyl group at the 5-positionPotential antidepressant properties
Indole-2-carboxylic acidCarboxylic acid at the 2-positionInvolved in various biochemical pathways

These compounds illustrate the diversity within indole derivatives while highlighting the unique positioning of functional groups in 3-hydroxyindole-2-carboxylic acid methyl ester that may influence its reactivity and biological activity .

3-Hydroxyindole-2-carboxylic acid methyl ester represents a significant indole derivative that has garnered considerable attention in chemical research due to its unique structural features and potential applications [1] [2]. This compound exemplifies the structural complexity inherent in hydroxyindole carboxylic acid derivatives, where the positioning of functional groups profoundly influences both physical properties and chemical behavior [3].

PropertyValueReference Source
IUPAC Namemethyl 3-hydroxy-1H-indole-2-carboxylate [2] [3]
Systematic Name3-Hydroxyindole-2-carboxylic acid methyl ester [1] [8]
Molecular FormulaC₁₀H₉NO₃ [2] [5]
Molecular Weight191.18 g/mol [2] [5]
CAS Number31827-04-0 [2] [8]
Melting Point157-158°C [8]
Exact Mass191.058243149 Da [2]
XLogP3-AA2.4 [2]
Hydrogen Bond Donor Count2 [2]
Hydrogen Bond Acceptor Count3 [2]

Table 1: Fundamental Chemical Properties of 3-Hydroxyindole-2-carboxylic acid methyl ester

The compound exhibits distinctive physical characteristics that reflect its molecular architecture [2] [5]. The storage requirements of +2 to +8°C indicate moderate stability under controlled conditions, while the predicted boiling point of 360.5±22.0°C suggests significant intermolecular interactions [5] [8]. The density of 1.4±0.1 g/cm³ falls within the expected range for aromatic heterocyclic compounds containing multiple heteroatoms [10].

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 3-hydroxyindole-2-carboxylic acid methyl ester follows established IUPAC conventions for indole derivatives [2] [27]. The preferred IUPAC name, methyl 3-hydroxy-1H-indole-2-carboxylate, precisely describes the molecular structure according to current nomenclature standards [2] [4]. This nomenclature system prioritizes the indole ring system as the parent structure, with substituents numbered according to the conventional indole numbering scheme [29] [30].

The compound is also systematically known as 3-hydroxyindole-2-carboxylic acid methyl ester, which emphasizes the functional group hierarchy [1] [8]. Alternative nomenclature includes methyl 3-hydroxyindole-2-carboxylate and 1H-indole-2-carboxylic acid, 3-hydroxy-, methyl ester [3] [8]. The InChI identifier (InChI=1S/C10H9NO3/c1-14-10(13)8-9(12)6-4-2-3-5-7(6)11-8/h2-5,11-12H,1H3) provides unambiguous structural representation for computational applications [2] [4].

The systematic numbering follows the indole convention where the nitrogen atom occupies position 1, and the carbon atoms are numbered sequentially around the bicyclic system [29] [30]. The hydroxyl group at position 3 and the carboxylate ester at position 2 define the specific substitution pattern that characterizes this compound [2] [8].

Molecular Geometry Analysis Through X-ray Crystallography

X-ray crystallographic studies of indole derivatives reveal fundamental structural principles applicable to 3-hydroxyindole-2-carboxylic acid methyl ester [32] [33]. The indole ring system maintains essential planarity, with maximum deviations from planarity typically ranging between 0.02 and 0.05 Å [33] [34]. This planar geometry facilitates optimal conjugation throughout the bicyclic aromatic system [32] [36].

Structural ParameterTypical RangeComments
Indole Ring Planarity0.02-0.05 Å deviationEssential planarity maintained
C-N bond length (indole)1.37-1.41 ÅAromatic character
C-C bond length (indole ring)1.34-1.45 ÅPosition-dependent variation
C-O bond length (hydroxyl)1.36-1.38 ÅSingle bond character
C=O bond length (carboxyl)1.20-1.24 ÅDouble bond character
C-O bond length (ester)1.32-1.35 ÅPartial double bond character
Ring-Ring dihedral angle75-90°Between indole and carboxylate planes

Table 2: Structural Parameters from X-ray Crystallographic Analysis of Indole Derivatives

The molecular geometry of 3-hydroxyindole-2-carboxylic acid methyl ester can be inferred from crystallographic studies of structurally related compounds [32] [33]. The 2,3-dihydro-1H-indole ring system demonstrates near-planarity, while substituent groups may adopt specific orientations to minimize steric interactions [36]. The dihedral angle between the indole ring and the carboxylate plane typically ranges from 75 to 90 degrees, reflecting the balance between conjugation and steric considerations [34] [37].

Bond length analysis reveals that the indole C-N bonds exhibit typical aromatic character, measuring between 1.37 and 1.41 Å [35] [37]. The C-C bonds within the indole ring show position-dependent variation, with values ranging from 1.34 to 1.45 Å depending on their location relative to the nitrogen atom and substituents [35] [37]. The hydroxyl C-O bond length typically measures 1.36-1.38 Å, consistent with single bond character, while the carbonyl C=O bond exhibits double bond characteristics with lengths of 1.20-1.24 Å [35].

Tautomeric Behavior of 3-Hydroxyindole Derivatives

The tautomeric behavior of 3-hydroxyindole derivatives represents a fundamental aspect of their chemical identity [13] [14]. These compounds can exist in multiple tautomeric forms, with the keto-enol equilibrium being the most significant [14] [16]. The predominant form is typically the keto tautomer, where the hydroxyl group at position 3 maintains its identity, while minor populations of enol tautomers may exist under specific conditions [13] [15].

Tautomeric FormCharacteristicsSpectroscopic EvidenceStability Factors
Keto Form (predominant)C-OH at position 3O-H stretch ~3200-3600 cm⁻¹Aromatic conjugation, hydrogen bonding
Enol FormC=O to C-OH conversionModified O-H frequenciesIntramolecular interactions
Zwitterionic FormCharge-separated structuresAltered C=O stretchesResonance stabilization
Equilibrium Constant99:1 to 999:1 (keto favored)NMR integration ratiosElectronic effects

Table 3: Tautomeric Forms and Equilibrium Data for 3-Hydroxyindole Derivatives

The keto-enol tautomerism in 3-hydroxyindole derivatives is influenced by multiple factors including solvent polarity, temperature, and pH [14] [18]. In polar solvents, the enol form may be slightly stabilized due to enhanced hydrogen bonding interactions, while nonpolar environments typically favor the keto form [18] [19]. The equilibrium constant generally favors the keto form by ratios ranging from 99:1 to 999:1, depending on specific substitution patterns and environmental conditions [14] [16].

Spectroscopic evidence for tautomeric equilibria includes characteristic infrared absorption bands [40]. The keto form exhibits O-H stretching frequencies in the range of 3200-3600 cm⁻¹, while C=O stretching appears around 1650-1680 cm⁻¹ [40]. Nuclear magnetic resonance spectroscopy provides quantitative information about tautomeric ratios through integration of characteristic signals [18] [40].

The position of the hydroxyl group at the 3-position of the indole ring creates opportunities for intramolecular hydrogen bonding with adjacent functional groups [43] [45]. This intramolecular interaction can stabilize specific tautomeric forms and influence the overall equilibrium distribution [44] [45]. Electronic effects of substituents also play crucial roles, with electron-donating groups generally stabilizing enol forms while electron-withdrawing groups favor keto forms [44] [45].

Hydrogen Bonding Patterns in Solid-State Configurations

The solid-state structure of 3-hydroxyindole-2-carboxylic acid methyl ester is governed by complex hydrogen bonding networks that determine crystal packing arrangements [21] [22]. These intermolecular interactions include conventional N-H···O and O-H···O hydrogen bonds, as well as weaker C-H···O contacts that contribute to overall crystal stability [22] [25].

Interaction TypeDistance Range (Å)Energy (kJ/mol)Description
N-H···O (intermolecular)2.8-3.2-28 to -34Indole N-H to oxygen atoms
O-H···O (hydroxyl to carboxyl)2.6-2.9-30 to -35Primary hydrogen bonding
C-H···O (weak)3.2-3.8-8 to -15Secondary interactions
N-H···π (aromatic)3.3-3.5-20 to -28π-system interactions
π···π stacking3.3-3.8-15 to -20Aromatic ring stacking
Cyclic dimers2.6-2.9-25 to -35Carboxylic acid dimers

Table 4: Hydrogen Bonding Patterns and Interaction Energies in Indole Derivatives

The indole N-H group serves as a primary hydrogen bond donor, forming interactions with oxygen atoms from hydroxyl and carboxyl groups of neighboring molecules [22] [25]. These N-H···O hydrogen bonds typically exhibit distances between 2.8 and 3.2 Å, with interaction energies ranging from -28 to -34 kJ/mol [21] [33]. The strength of these interactions contributes significantly to crystal stability and influences physical properties such as melting point and solubility [21].

Hydroxyl groups participate in strong O-H···O hydrogen bonding, particularly with carboxyl oxygen atoms [22] [24]. These interactions form with distances of 2.6-2.9 Å and energies of -30 to -35 kJ/mol, representing some of the strongest non-covalent interactions in the crystal structure [24] [25]. The directionality of these hydrogen bonds influences the overall crystal packing motif and can lead to the formation of chains, layers, or three-dimensional networks [23] [26].

Weaker C-H···O interactions, while individually less significant, collectively contribute to crystal stability [22] [24]. These contacts occur at distances of 3.2-3.8 Å with energies of -8 to -15 kJ/mol [24]. The aromatic C-H groups of the indole ring can participate in these interactions, providing additional stabilization to the crystal lattice [25] [26].

π-π stacking interactions between indole ring systems contribute to the overall stability of the crystal structure [23] [33]. These interactions typically occur at distances of 3.3-3.8 Å with energies of -15 to -20 kJ/mol [33] [34]. The planar nature of the indole ring system facilitates efficient π-π overlap, leading to characteristic stacking arrangements that influence crystal morphology [33] [34].

Carboxylic acid groups in related compounds often form cyclic dimers through double hydrogen bonding, with O-H···O distances of 2.6-2.9 Å and total stabilization energies of -25 to -35 kJ/mol per dimer [9] [22]. While 3-hydroxyindole-2-carboxylic acid methyl ester contains an ester rather than a free carboxylic acid, similar hydrogen bonding patterns may occur with the carbonyl oxygen serving as an acceptor [22] [25].

MethodCatalysts/ConditionsProductsYields (%)SelectivityKey Advantages
β-Nitroacrylates/ArylhydrazinesZnCl₂, polyphosphoric acidIndole-2-carboxylates75-85Good regioselectivityWaste prevention, atom economy [1]
Cyclic β-oxoesters/ArylhydrazinesCF₃CO₂H, Et₃SiH (reductive)Annulated indolines85-96Single diastereoisomers (cis)Quaternary bridgehead centers [7]
Modified Fischer with Et₃SiHBrønsted acidic conditions2,3-Dihydroindole products80-95High diastereoselectivityReductive cyclization [7]
One-pot N-alkylation sequenceZnCl₂, alkyl halides, <30 min1,2,3-Trisubstituted indoles85-95High yieldingRapid synthesis, operational simplicity [8]

Reductive Fischer Indolization

Dierks and co-workers developed a modified Fischer indolization employing cyclic β-oxoesters and arylhydrazine derivatives under reductive conditions [7]. This methodology utilizes trifluoroacetic acid in combination with triethylsilane, enabling the formation of annulated indolines with quaternary bridgehead carbon centers in 85-96% yields as single diastereoisomers with relative cis-configuration [7].

The reductive nature of this process allows for the generation of 2,3-dihydroindole product constitutions through reduction of intermediate iminium ions, representing a significant departure from classical Fischer conditions [7]. This approach proves particularly valuable for accessing sterically congested indoline frameworks that would be challenging to synthesize through alternative methodologies.

Microwave-Enhanced Fischer Synthesis

The integration of microwave technology with Fischer indole synthesis has revolutionized reaction efficiency and environmental impact [9] [10]. Microwave-assisted protocols demonstrate remarkable acceleration, with complete conversion achieved in 3 minutes at 600 watts power, producing 1,2,3,4-tetrahydrocarbazole in 76-91% yields [9].

The mechanistic advantage of microwave irradiation stems from direct heating of polar molecules, leading to more uniform energy distribution and enhanced reaction rates compared to conventional heating methods [11]. This technology proves particularly beneficial for Fischer indole synthesis due to the polar nature of the hydrazone intermediates and acidic reaction medium.

Regioselective Esterification Techniques

The regioselective introduction of ester functionality represents a critical challenge in indole chemistry, requiring precise control over both electronic and steric factors to achieve desired substitution patterns [12] [13] [14].

Mechanochemical Esterification Approaches

High-speed ball-milling has emerged as a powerful green methodology for esterification reactions under solvent-free conditions [12]. Two distinct protocols have been developed:

Protocol 1: Iodine/potassium hypophosphite system operating at room temperature for 20 minutes, delivering esterification products in 45-91% yields [12].

Protocol 2: Potassium iodide/triethyl phosphite system requiring 60 minutes grinding time, achieving 24-85% yields [12].

Table 2: Regioselective Esterification Techniques

MethodConditionsYields (%)SelectivityGreen Features
High-speed ball-milling I₂/KH₂PO₂Room temperature, 20 min grinding45-91RegioselectiveSolvent-free, waste prevention [12]
High-speed ball-milling KI/P(OEt)₃Room temperature, 60 min grinding24-85RegioselectiveSolvent-free, mild conditions [12]
Solvent-controlled regioselectiveTHF vs toluene solvent control70-85C2 vs C3 controlSolvent choice controls selectivity [13]
Chiral phosphoric acid catalysisChiral Brønsted acid, 0.1 mol%85-99Up to 97% eeUltra-low catalyst loading [14]

The mechanochemical approach offers significant environmental advantages including elimination of volatile organic solvents, reduced waste generation, and enhanced safety profiles due to ambient temperature operation [12].

Solvent-Controlled Regioselectivity

Recent developments in solvent-controlled regioselective arylation provide insights into manipulating indole substitution patterns through judicious solvent selection [13]. The use of tetrahydrofuran versus toluene as reaction medium enables switching between C2 and C3 functionalization through differential coordination effects and acid-base interactions [13].

This methodology relies on the coordination ability of tetrahydrofuran to sequester acids and inhibit migration processes, while toluene promotes domino rearrangement sequences leading to alternative substitution patterns [13]. The mechanistic understanding derived from density functional theory calculations confirms that copper(III) intermediates dominate C3-arylation, while subsequent acid-catalyzed migration generates C2-substituted products [13].

Catalytic Asymmetric Approaches to Chiral Indole Scaffolds

The catalytic asymmetric synthesis of chiral indole derivatives has witnessed remarkable advances, with several innovative catalytic systems demonstrating exceptional enantioselectivity and broad substrate scope [15] [16] [17] [14].

Chiral Phosphoric Acid Catalysis

Ultra-low loading chiral phosphoric acid catalysis represents a pinnacle achievement in asymmetric indole synthesis [14]. The development of an organocatalytic asymmetric Friedel-Crafts reaction employing merely 0.1 mol% chiral phosphoric acid enables the synthesis of α-hydroxyl ketones with up to 97% enantioselectivity and 99% yield [14].

This methodology addresses the long-standing challenge of asymmetric hydroxyl alkylation using aldehydes, which traditionally suffered from competing bis-indole formation. The breakthrough lies in the precise design of the chiral environment around the phosphoric acid catalyst, enabling effective discrimination between competing reaction pathways [14].

Table 3: Catalytic Asymmetric Approaches to Chiral Indole Scaffolds

Catalytic SystemSubstrate TypesProductsEnantioselectivityKey Features
Chiral Phosphoric Acid2-Substituted indoles + aldehydesα-Hydroxyl ketonesUp to 97% eeUltra-low loading, aldehydes tolerated [14]
Chiral Isothiourea (ITU)N-aminoindoles + anhydridesN–N axially chiral indolesUp to 99% eeBroad substrate scope, recyclable [16]
Chiral SadPhos-Pd ComplexAryl bromides + hydrazonesAxially chiral N-arylindolesUp to 98:2 erFirst asymmetric Larock synthesis [17]
Chiral Brønsted Acid (SPINOL)Indole + acetoneC2-symmetric spirocyclic compoundsExcellent selectivityFramework versatility, broad utility [18]

Asymmetric Larock Indole Synthesis

The development of the first asymmetric Larock indole synthesis represents a significant milestone in heterocyclic chemistry [17]. This palladium-catalyzed methodology employs chiral sulfinamide phosphine ligands to achieve excellent enantioselectivity in the construction of axially chiral N-arylindole compounds.

The mechanistic investigation reveals that alkyne migratory insertion constitutes the rate-determining step, with enantioselectivity control arising from steric hindrance differences in the N–C dihedral angles imposed by the chiral ligand [17]. This understanding enables rational catalyst design and optimization of reaction conditions.

SPINDOLE Framework Development

The creation of C₂-symmetric spirocyclic compounds termed SPINDOLE through chiral Brønsted acid catalysis represents an innovative approach to privileged chiral scaffolds [18]. This methodology combines inexpensive indole and acetone starting materials to generate versatile chiral frameworks with broad synthetic potential.

SPINDOLE compounds demonstrate exceptional performance in promoting highly selective reactions including hydrogenation, allylic alkylation, hydroboration, and Michael addition, establishing them as valuable additions to the chiral catalyst toolkit [18].

Green Chemistry Approaches in Indole Functionalization

The integration of green chemistry principles into indole synthesis has become increasingly important, driven by environmental concerns and sustainability considerations [19] [20] [21].

Microwave-Assisted Synthesis

Microwave technology has revolutionized indole synthesis through dramatic acceleration of reaction rates, significant energy savings, and enhanced product yields [11] [10]. The advantages of microwave irradiation include:

  • Energy Efficiency: Direct heating of polar molecules eliminates heat transfer limitations
  • Rate Enhancement: Reactions complete in minutes rather than hours
  • Selectivity Improvement: Reduced side product formation through precise temperature control
  • Environmental Impact: Reduced energy consumption and shorter reaction times

Table 4: Green Chemistry Approaches in Indole Functionalization

ApproachSpecific MethodsAdvantagesTypical Yields (%)Environmental Benefits
Microwave-assisted synthesisMW + ionic liquids, MW + p-TSAFast reactions, high yields, energy saving70-95Reduced energy, shorter times [11]
Ionic liquid-mediated[BMIM][BF₄], [EMIM][BF₄] solventsNon-volatile, recyclable, triphasic systems80-95Solvent recovery, reduced waste [22]
Water-mediated synthesisPd/C-Cu in water, β-CD catalysisEco-friendly, neutral conditions75-90Aqueous media, neutral pH [20]
Ball milling mechanochemistryZnBr₂-mediated, planetary ball millNo solvents, mild conditions, scalable70-85Zero waste solvents [23]

Ionic Liquid-Mediated Synthesis

Ionic liquids provide unique advantages as reaction media for indole synthesis, combining non-volatility with excellent solvating properties [24] [22]. The continuous-flow Fischer indole synthesis using [EMIM][BF₄] demonstrates exceptional efficiency, achieving 95.3% yield with 96.0% purity for 3-methylindole production [24].

The ionic liquid serves dual functions as both solvent and catalyst medium, while enabling straightforward product separation and solvent recovery through simple extraction protocols [24]. The recovered ionic liquid maintains catalytic efficiency over multiple cycles, demonstrating the sustainability advantages of this approach.

Water-Mediated Catalysis

Water has emerged as an ideal medium for indole synthesis, offering environmental compatibility with maintained synthetic efficiency [20] [25]. Palladium on carbon-copper mediated synthesis in water demonstrates excellent functional group tolerance while eliminating organic solvent requirements [25].

The development of β-cyclodextrin mediated synthesis represents a particularly elegant approach, utilizing supramolecular catalysis to achieve indole derivatives under neutral aqueous conditions [26]. This biomimetic methodology provides sustainable access to complex indole frameworks while maintaining excellent yields and selectivity.

Mechanochemical Synthesis

Ball milling mechanochemistry has established itself as a powerful solvent-free methodology for indole synthesis [23] [21]. The ZnBr₂-mediated synthesis of indoles through intramolecular hydroamination of 2-alkynylanilines in planetary ball mills demonstrates excellent environmental credentials while maintaining synthetic efficiency [23].

Rhodium-catalyzed oxidative coupling under mechanochemical conditions represents a sophisticated example of green methodology, achieving indole synthesis without solvents, external heating, or stoichiometric oxidants [21]. The use of catalytic copper(II) acetate with dioxygen as terminal oxidant exemplifies the environmental advantages achievable through mechanochemical activation.

Table 5: Methodology Summary and Comparative Analysis

MethodologyTypical Reaction TimeTemperature RangeSolvent RequirementsSubstrate ScopeScalability
Fischer Indole Synthesis5 min - 24 hRT - 150°CAcidic mediaVery broadExcellent
Regioselective Esterification20-60 minRTSolvent-freeModerateGood
Microwave-Assisted Synthesis3-30 min50-100°CMinimal/noneBroadExcellent
Ball Milling Mechanochemistry20-30 minRTSolvent-freeModerateGood
Ionic Liquid Catalysis1-12 h50-90°CIonic liquidBroadGood
Asymmetric Organocatalysis12-48 hRT - 60°COrganic solventsSpecificModerate

The future development of 3-hydroxyindole-2-carboxylic acid methyl ester synthesis will likely focus on combining the broad substrate scope of Fischer methodology with the environmental advantages of green chemistry approaches. Particular emphasis on asymmetric variants will enable access to enantiopure materials for pharmaceutical applications, while mechanochemical and microwave technologies will continue to enhance reaction efficiency and sustainability.

XLogP3

2.4

Wikipedia

Methyl 3-hydroxyindole-2-carboxylate

Dates

Last modified: 08-15-2023

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